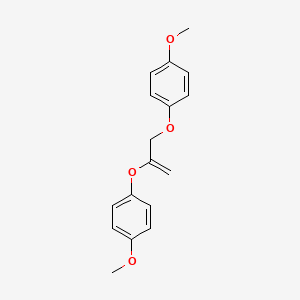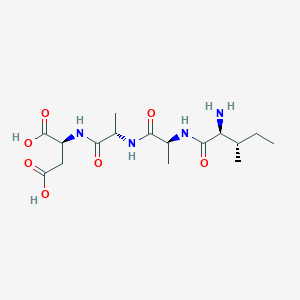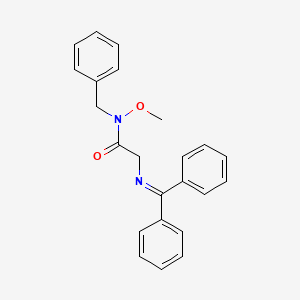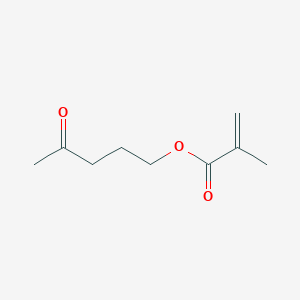
2,3-Bis(4-methoxyphenoxy)propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(4-methoxyphenoxy)propene is an organic compound characterized by the presence of two methoxyphenoxy groups attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-methoxyphenoxy)propene typically involves the reaction of 4-methoxyphenol with epichlorohydrin, followed by dehydrohalogenation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the dehydrohalogenation step.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(4-methoxyphenoxy)propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the propene backbone to a single bond, forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 2,3-bis(4-methoxyphenoxy)propanone.
Reduction: Formation of 2,3-bis(4-methoxyphenoxy)propane.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
2,3-Bis(4-methoxyphenoxy)propene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,3-Bis(4-methoxyphenoxy)propene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
2-(2-Methoxyphenoxy)-1,3-propanediol: Shares a similar methoxyphenoxy structure but differs in the backbone.
2,2-Bis(4-methoxyphenyl)propane: Another compound with methoxyphenyl groups but with a different central structure.
Uniqueness: 2,3-Bis(4-methoxyphenoxy)propene is unique due to its specific propene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
199923-55-2 |
|---|---|
Formule moléculaire |
C17H18O4 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
1-methoxy-4-[2-(4-methoxyphenoxy)prop-2-enoxy]benzene |
InChI |
InChI=1S/C17H18O4/c1-13(21-17-10-6-15(19-3)7-11-17)12-20-16-8-4-14(18-2)5-9-16/h4-11H,1,12H2,2-3H3 |
Clé InChI |
UQRICKSMJITSQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=C)OC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)

![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)

![2-(2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B12580620.png)
![Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12580626.png)

![4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine](/img/structure/B12580631.png)



